molecular formula C24H23N3O3S B2610872 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide CAS No. 941925-81-1

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide

Cat. No.: B2610872
CAS No.: 941925-81-1
M. Wt: 433.53
InChI Key: IZIXZVRFNKHNLY-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminobenzimidazole with a substituted benzaldehyde to form the benzimidazole coreThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions can significantly enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)

    Substitution: NaH, K2CO3, DMSO, DMF

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • 2-(1H-benzo[d]imidazol-2-yl)thio-N-(substituted phenyl)acetamide
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tosyl group and the butanamide moiety enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-17-11-13-20(14-12-17)31(29,30)15-5-10-23(28)25-19-7-4-6-18(16-19)24-26-21-8-2-3-9-22(21)27-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIXZVRFNKHNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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